3-Oxobutan-2-yl prop-2-enoate 3-Oxobutan-2-yl prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 153450-27-2
VCID: VC0114893
InChI: InChI=1S/C7H10O3/c1-4-7(9)10-6(3)5(2)8/h4,6H,1H2,2-3H3
SMILES: CC(C(=O)C)OC(=O)C=C
Molecular Formula: C7H10O3
Molecular Weight: 142.154

3-Oxobutan-2-yl prop-2-enoate

CAS No.: 153450-27-2

Cat. No.: VC0114893

Molecular Formula: C7H10O3

Molecular Weight: 142.154

* For research use only. Not for human or veterinary use.

3-Oxobutan-2-yl prop-2-enoate - 153450-27-2

Specification

CAS No. 153450-27-2
Molecular Formula C7H10O3
Molecular Weight 142.154
IUPAC Name 3-oxobutan-2-yl prop-2-enoate
Standard InChI InChI=1S/C7H10O3/c1-4-7(9)10-6(3)5(2)8/h4,6H,1H2,2-3H3
Standard InChI Key LLFUERBFKBLTIE-UHFFFAOYSA-N
SMILES CC(C(=O)C)OC(=O)C=C

Introduction

Chemical Identity and Structural Characteristics

3-Oxobutan-2-yl prop-2-enoate has the molecular formula C7H10O3 with a molecular weight of 142.154 g/mol. The compound features an acrylate (prop-2-enoate) group connected to a 3-oxobutan-2-yl moiety through an ester linkage. This structural arrangement creates a molecule with multiple functional groups including an α,β-unsaturated ester and a ketone. The presence of these reactive centers makes this compound particularly interesting for organic synthesis applications and chemical transformations.

The structural configuration of 3-oxobutan-2-yl prop-2-enoate can be represented by the SMILES notation CC(C(=O)C)OC(=O)C=C, which illustrates the arrangement of atoms within the molecule. The compound contains an asymmetric carbon atom, which potentially allows for stereoisomerism. This stereocenter is located at the secondary carbon that connects to the ester oxygen, making the compound capable of existing in different enantiomeric forms.

Chemical Identifiers

Table 1: Chemical Identifiers for 3-Oxobutan-2-yl prop-2-enoate

Identifier TypeValue
CAS Number153450-27-2
Molecular FormulaC7H10O3
Molecular Weight142.154 g/mol
IUPAC Name3-oxobutan-2-yl prop-2-enoate
InChIInChI=1S/C7H10O3/c1-4-7(9)10-6(3)5(2)8/h4,6H,1H2,2-3H3
InChI KeyLLFUERBFKBLTIE-UHFFFAOYSA-N
SMILESCC(C(=O)C)OC(=O)C=C
Synonym2-Propenoic acid, 1-methyl-2-oxopropyl ester (9CI)

Physical and Chemical Properties

The physical properties of 3-oxobutan-2-yl prop-2-enoate are consistent with those of mid-weight organic esters. Based on its structural characteristics, the compound is expected to be a clear, colorless liquid at room temperature with a moderate to high boiling point typical of compounds in this molecular weight range. The presence of both ester and ketone functionalities suggests moderate polarity, influencing its solubility characteristics in various solvents.

The chemical reactivity of this compound is largely governed by its multiple functional groups. The acrylate moiety (prop-2-enoate) contains a carbon-carbon double bond that can participate in addition reactions, including Michael additions and Diels-Alder reactions. The ketone group provides a site for nucleophilic addition reactions, while the ester functionality can undergo hydrolysis, transesterification, and aminolysis reactions. This combination of reactive sites makes 3-oxobutan-2-yl prop-2-enoate versatile in organic synthesis pathways.

Applications in Organic Synthesis

3-Oxobutan-2-yl prop-2-enoate has significant potential in organic synthesis due to its bifunctional nature. The compound can serve as an intermediate in the synthesis of complex organic molecules, particularly those requiring specific stereochemical control. Its structural features make it valuable for several applications:

Polymer Chemistry

The acrylate functionality in 3-oxobutan-2-yl prop-2-enoate makes it potentially useful as a monomer or co-monomer in polymerization reactions. The resulting polymers may exhibit unique properties due to the presence of ketone groups in the side chains, which can influence the thermal, mechanical, and optical characteristics of the materials.

Medicinal Chemistry

In pharmaceutical research, compounds with structures similar to 3-oxobutan-2-yl prop-2-enoate have been explored as building blocks for drug synthesis. The compound's ability to participate in various reaction types makes it valuable for constructing complex molecular frameworks found in bioactive compounds.

Asymmetric Synthesis

The presence of a stereocenter in 3-oxobutan-2-yl prop-2-enoate creates opportunities for asymmetric synthesis applications. When used in enantioselective reactions, this compound could contribute to the development of stereoselective synthetic methodologies.

Comparative Analysis with Similar Compounds

Understanding 3-oxobutan-2-yl prop-2-enoate in relation to similar compounds provides valuable insights into its unique characteristics and potential applications. It shares structural similarities with other acrylate esters but differs in the presence of the ketone functionality in the alkyl portion. When compared to prop-1-en-2-yl 3-oxobutanoate (which has the same molecular formula C7H10O3), notable differences in reactivity and application profiles emerge due to the distinct arrangement of functional groups.

Table 2: Comparison of 3-Oxobutan-2-yl prop-2-enoate with Related Compounds

Feature3-Oxobutan-2-yl prop-2-enoateProp-1-en-2-yl 3-oxobutanoateStandard Acrylate Esters
CAS Number153450-27-293304-66-6Varies
StructureAcrylate attached to a secondary alcohol with adjacent ketoneEnol ester of acetoacetic acidAcrylate attached to simple alkyl groups
ReactivityMultiple reaction sites (C=C, C=O, ester)Similar multiple reaction sites with different arrangementLimited mainly to C=C reactions
ApplicationsPotential in asymmetric synthesisPotential in beta-ketoester chemistryWidely used in polymer chemistry
StereochemistryContains a stereocenterNo stereocenterUsually no stereocenter

Future Research Directions

The unique structural features of 3-oxobutan-2-yl prop-2-enoate suggest several promising research directions:

Stereoselective Reactions

Further investigation into the stereoselective reactions of 3-oxobutan-2-yl prop-2-enoate could lead to the development of new methodologies for asymmetric synthesis. The compound's stereocenter provides opportunities for exploring chiral induction in various transformation pathways.

Novel Materials Development

The compound's potential as a monomer in polymerization reactions could be explored to develop novel materials with specific properties. The ketone functionality in the resulting polymers could serve as a handle for further modifications, leading to materials with tailored characteristics.

Medicinal Chemistry Applications

Exploring the use of 3-oxobutan-2-yl prop-2-enoate and its derivatives in medicinal chemistry could uncover new routes to bioactive compounds. The compound's multiple reactive sites make it a versatile building block for constructing complex molecular frameworks found in potential pharmaceutical agents.

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